- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229
Cas no 77-92-9 (Citric acid)
Citric acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Citric acid
- 2-Hydroxy-1,2,3-propanetricarboxylic acid
- Citric acid, anhydrous, USP Grade 1,2,3-Propanetricarboxylic acid, 2 hydroxy-citric acid, anhydrous, USP Grade
- Citric acid anhydrous
- Citric acid anhydride
- Bromophos-meth
- 2-Hydroxypropane-1,2,3-tricarboxylic acid
- Citrate
- Citrate Standard for IC
- CITRIC ACID(RG)
- Anhydrous Citric Acid
- 3'-hydroxy-3-biphenylcarboxylic acid
- 3-hydroxy-3-carboxy-pentanedioic acid
- 3'-hydroxybiphenyl-3-carboxylic acid
- Citric acid, for Molecular biology, anhydrous, Rnase and Protease free
- 2-Hydroxytricarballylic acid
- Citric acid, anhydrous
- Citro
- Citretten
- Aciletten
- Chemfill
- Hydrocerol A
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-
- Kyselina citronova
- Caswell No. 221C
- F 0001 (polycarboxylic acid)
- 3-Carboxy-3-hydroxypentane-1,5-dioic acid
- 2-Hydroxypropanetricarboxylic acid
- beta-Hydroxytricarballylic acid
- FEMA Number 2306
- K-Lyte
- Citric acid monohydrate
- CITRATE ANION
- SMR000471840
- E330
- 2-hydroxy-1,2,3-propanetricarboxylic acid, ion(3-)
- 2-hydroxy-1,2,3-propanetricarboxylate(3-)
- 2-hydroxytricarballylate
- 2-hydroxy-1,2,3-propanetricarboxylate
- citric acid tetraanion
- MLSMR
- 2-oxido-1,2,3-propanetricarboxylate
- Citronensaeure
- MLS001066346
- 316 pickling passivation
- 304 passivation
- 303 passivation
- pickling passivation
- 303F passivation
- passivation
- Anhydrous citrate
- 8F5D336A-442D-434A-9FB0-E400FF74E343
- BRD-K76792669-001-08-1
- cid_311
- 2-Hydroxy-1,3-propanetricarboxylic acid
- Citric Acid, anhydrous granular, A.C.S.
- NCGC00090954-04
- 1,2,3-Propanetricarboxylio acid, 2-hydroxy-
- Citric acid, analytical standard
- Citric acid, certified reference material, TraceCERT(R)
- Citric Acid, anhydrous, granular
- BETA-HYDROXY-TRICARBOXYLIC ACID
- Citric acid, anhydrous (USP)
- NCGC00090954-01
- DTXSID3020332
- ANHYDROUS CITRIC ACID (MART.)
- AE-562/40806920
- MFCD00011669
- Citronensaure
- ANHYDROUS CITRIC ACID COMPONENT OF CLENPIQ
- Q159683
- K-Lyte (Salt/Mix)
- acido citrico
- Citralite
- NS00007335
- FEMA No. 2306
- CITRIC ACID [WHO-DD]
- ANHYDROUS CITRIC ACID (USP MONOGRAPH)
- NCIStruc2_000099
- AI3-06286
- NCI60_022579
- Citric acid anhydrous (JAN)
- Citric Acid, anhydrous, fine granular
- CHEBI:30769
- D00037
- 2-hydroxypropane-1,2,3-tricarboxylicacid
- Citric acid, Anhydrous, Pharmaceutical Secondary Standard; Certified Reference Material
- Citraclean
- CHEMBL1261
- Citric Acid,(S)
- NCGC00090954-06
- CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA)
- CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION)
- Citric acid,anhydrous
- Citric acid, meets USP testing specifications, anhydrous
- Citricum acidum
- BP-31028
- USEPA/OPP Pesticide Code: 21801
- CCRIS 3292
- Acidum citricum monohydrate
- B1650
- NCIOpen2_004062
- F2191-0222
- 79586-22-4
- Citric acid, anhydrous [USP:JAN]
- BDBM14672
- STK286098
- Citric acid monoglyceride
- Kyselina citronova [Czech]
- Acidum citricum
- NSC30279
- K-Lyte DS (Salt/Mix)
- KBio3_002740
- 1,2,3-Tricarboxy-2-hydroxypropane
- K-Lyte/Cl (Salt/Mix)
- STR12052
- Kyselina 2-hydroxy-1,2,3-propantrikarbonova [Czech]
- UNII-XF417D3PSL
- NCGC00090954-03
- 2-hydroxy-1,2,3-propanetricarboxyic acid
- HSDB 911
- XF417D3PSL
- anhydrous, ACS reagent, inverted exclamation markY99.5%
- DB04272
- NSC759606
- Citric acid, anhydrous, European Pharmacopoeia (EP) Reference Standard
- Pharmakon1600-01300013
- Suby G
- s5761
- Citric Acid, anhydrous powder, A.C.S.
- Citric acid, Electrophoresis Grade
- Spectrum3_001850
- Citric acid, anhydrous, cell culture tested, plant cell culture tested
- Oprea1_502996
- SBI-0206765.P001
- EINECS 201-069-1
- CITRICUM ACIDUM [HPUS]
- Citraclean (Salt/Mix)
- HMS2268B04
- 2-Hydroxy-1,2,3-propanetricarboxylic Acid, Anhydrous
- E 330
- DTXCID50332
- ANHYDROUS CITRIC ACID [II]
- ANHYDROUS CITRIC ACID [USP MONOGRAPH]
- NSC 626579
- SBI-0206765.0002
- J-520099
- HMS1787N01
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy- (9CI)
- Citric acid (8CI)
- 2c4v
- ANHYDROUS CITRIC ACID [JAN]
- Tox21_113436
- EN300-16683
- HY-N1428
- 3-Carboxy-3-hydroxypentane-1,5-dioate
- ANHYDROUS CITRIC ACID [MART.]
- citric-acid
- C1949
- EC 201-069-1
- CITRIC ACID, ANHYDROUS [EP IMPURITY]
- Citric acid, ACS reagent, >=99.5%
- Ubiquitin
- CITRIC ACID [FHFI]
- CITRIC ACID,ANHYDROUS [VANDF]
- CLENPIQ COMPONENT ANHYDROUS CITRIC ACID
- WLN: QV1XQVQ1VQ
- NSC-30279
- CITRIC ACID, ANHYDROUS (USP IMPURITY)
- NSC-626579
- Citric acid, meets analytical specification of Ph. Eur., BP, USP, E330, anhydrous, 99.5-100.5% (based on anhydrous substance)
- NCIOpen2_004502
- Citric acid, United States Pharmacopeia (USP) Reference Standard
- 4nrm
- G91031
- Citrate standard for IC, 1000 mg/L, analytical standard
- 1o4l
- Citric acid [USAN:JAN]
- CS-6965
- K-Lyte DS
- C00158
- ANHYDROUS CITRIC ACID (II)
- 2-hydroxy-1,2,3-propane-tricarboxylic acid
- NCGC00254055-01
- 2-Hydroxy-1,2,3-propane tricarboxylic acid
- CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION) [DSC]
- CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA) [DSC]
- DA-72240
- GTPL2478
- NSC-112226
- NCIStruc1_000057
- NCGC00090954-05
- Uro-trainer
- C6H8O7
- Anhydrous citric acid (JP18)
- Citric acid, >=99.5%, FCC, FG
- CITRIC ACID, ANHYDROUS (EP IMPURITY)
- CITRIC ACID, ANHYDROUS [USP IMPURITY]
- CITRIC ACID [HSDB]
- beta-Hydroxytricarballylate
- BBL002530
- EPA Pesticide Chemical Code 021801
- Tox21_202405
- BSPBio_003240
- BRN 0782061
- NCGC00090954-02
- CITRIC ACID, ANHYDROUS [WHO-IP]
- 1,2,3-PROPANETRICARBOXYLIC ACID,2-HYDROXY (CITRIC ACID)
- ACIDUM CITRICUM [WHO-IP LATIN]
- Citric Acid Anhydrous; 2-Hydroxypropane-1,2,3-tricarboxylic acid
- CITRIC ACID [MI]
- 1rq2
- 4o61
- AKOS000119911
- 4-03-00-01272 (Beilstein Handbook Reference)
- Tox21_300124
- Kyselina 2-hydroxy-1,2,3-propantrikarbonova
- NCGC00259954-01
- 1,3-Propanetricarboxylic acid, 2-hydroxy-
- NSC626579
- Citric Acid, anhydrous, USP
- bmse000076
- NSC 30279
- 2bo4
- Citric acid, LR, anhydrous, >=99%
- Citric acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.5%
- 4aci
- citr
- CAS-77-92-9
- .beta.-Hydroxytricarballylic acid
- 134367-01-4
- 1i2s
- InChI=1/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12
- 4to8
- HOC(CH2COOH)2COOH
- Citric acid, p.a., 99.5%
- H3cit
- 2fwp
- FC02313
- 141633-96-7
- 1y4a
- Citric acid, Vetec(TM) reagent grade, 99%
- 201-069-1
- 2fw6
- 77-92-9
- Citric acid, BioUltra, anhydrous, >=99.5% (T)
- Citric acid, 99%
- Citric acid, SAJ first grade, >=99.5%
- cit
- citrate(3-)
- cit(3-)
-
- MDL: MFCD00011669
- Inchi: 1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- Chiave InChI: KRKNYBCHXYNGOX-UHFFFAOYSA-N
- Sorrisi: OC(CC(C(=O)O)(CC(=O)O)O)=O
- BRN: 782061
Proprietà calcolate
- Massa esatta: 192.02700
- Massa monoisotopica: 192.027003
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 192.12
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -1.7
- Superficie polare topologica: 132
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.542
- Punto di fusione: 153-159 °C (lit.)
- Punto di ebollizione: 248.08°C (rough estimate)
- Punto di infiammabilità: 100 ºC
- Indice di rifrazione: 1.493~1.509
- PH: 1.0-2.0 (25℃, 1M in H2O)
- Solubilità: H2O: 1 M at 20 °C, clear, colorless
- Coefficiente di ripartizione dell'acqua: 750 g/L (20 ºC)
- Stabilità/Periodo di validità: Stable. Incompatible with bases, strong oxidizing agents, reducing agents, metal nitrates.
- PSA: 132.13000
- LogP: -1.24850
- Odore: Odorless
- Indice di rifrazione: INDEX OF REFRACTION: 1.493, 1.498, 1.509 @ 20 °C /CITRIC ACID HYDRATE/
- Pressione di vapore: 1.66e-08 mmHg
- Merck: 2326
- Sensibilità: Hygroscopic
- FEMA: 2306 | CITRIC ACID
- pka: 3.14(at 20℃)
- Solubilità: Solubile in acqua ed etanolo, solubile in etere.
Citric acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H315,H318
- Dichiarazione di avvertimento: P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1789 8/PG 3
- WGK Germania:1
- Codice categoria di pericolo: 36
- Istruzioni di sicurezza: S26-S39-S37/39-S24/25-S36/37/39-S45
- CODICI DEL MARCHIO F FLUKA:9
- RTECS:GE7350000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Termine di sicurezza:S26;S37/39
- TSCA:Yes
- Tossicità:LD50 in mice, rats (mmol/kg): 5.0, 4.6 i.p. (Gruber, Halbeisen)
- Limite esplosivo:8%, 65°F
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Citric acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108872-20mg |
Citric acid |
77-92-9 | 20mg |
¥41.90 | 2023-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108872-250mg |
Citric acid |
77-92-9 | 250mg |
¥205.90 | 2023-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1370021000 |
Citric acid |
77-92-9 | anhydrous powder EMPROVE | 1KG |
1082.54 | 2021-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1002475000 |
Citric acid |
77-92-9 | anhydrous fine-granular EMPROVE | 5KG |
3557.24 | 2021-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1002415000 |
Citric acid |
77-92-9 | anhydrous powder EMPROVE | 5KG |
3175.3 | 2021-05-21 | |
| Fluorochem | 044712-100g |
Citric Acid, anhydrous |
77-92-9 | 99% | 100g |
£10.00 | 2022-03-01 | |
| Fluorochem | 044712-1kg |
Citric Acid, anhydrous |
77-92-9 | 99% | 1kg |
£17.00 | 2022-03-01 | |
| Fluorochem | 044712-5kg |
Citric Acid, anhydrous |
77-92-9 | 99% | 5kg |
£74.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108869-6×500g |
Citrate |
77-92-9 | AR,≥99.5%(T) | 6×500g |
¥269.00 | 2021-05-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108869-2.5kg |
Citric acid |
77-92-9 | AR,≥99.5%(T) | 2.5kg |
¥308.90 | 2023-09-03 |
Citric acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667
Metodo di produzione 4
Metodo di produzione 5
Metodo di produzione 6
- Novel method of citric acid production by Aspergillus niger NCIM-715 exposed to 6'-hydroxy-7'-ethoxybergamottin, Journal Chemtracks, 2016, 18(1), 43-46
Metodo di produzione 7
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026, Renewable Energy, 2020, 153, 1418-1427
Metodo di produzione 8
- High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation, Catalysis Letters, 2020, 150(5), 1355-1367
Metodo di produzione 9
2.1R:Zn(OAc)2, R:Et3N, S:DMF, 8 h, 120°C
- Dynamic ionic crosslinking, graft polyethylene glycol-based polymeric phase change materials networks with ultrahigh latent heat efficiency and recycling ability, Polymer, 2023, 280, 126069
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Metodo di produzione 14
Metodo di produzione 15
Metodo di produzione 16
- Erythritol production by Yarrowia lipolytica mutant strain M53 generated through atmospheric and room temperature plasma mutagenesis, Food Science and Biotechnology, 2017, 26(4), 979-986
Metodo di produzione 17
- Aseptic production of citric and isocitric acid from crude glycerol by genetically modified Yarrowia lipolytica, Bioresource Technology, 2019, 271, 340-344
Metodo di produzione 18
Metodo di produzione 19
Metodo di produzione 20
Metodo di produzione 21
Metodo di produzione 22
Citric acid Raw materials
Citric acid Preparation Products
- propanedioic acid (141-82-2)
- Malic acid (6915-15-7)
- 1a,10b-dihydro-6H-dibenzo[b,f]oxireno[2,3-d]azepine-6-carboxamide (36507-30-9)
- Squalene (111-02-4)
- 9-Oxo-10(9H)-acridinecarboxaldehyde (1177432-69-7)
- acridine-9-carbaldehyde (885-23-4)
- 1,2,4-Butanetricarboxylic acid (923-42-2)
- propane-1,2,3-tricarboxylic acid (99-14-9)
- meso-Erythritol Standard (149-32-6)
- 1,3-Propanediol (504-63-2)
- Acridone (578-95-0)
- 1,2,3,4-Butanetetracarboxylic acid (1703-58-8)
- D-Arabinitol (2152-56-9)
- 2-Ketoglutaric acid (328-50-7)
- Lactate (50-21-5)
- Citric acid (77-92-9)
Citric acid Fornitori
Citric acid Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Ulteriori informazioni su Citric acid
Citric Acid (77-92-9): Properties and Applications in Biomedical Research
Citric acid (77-92-9) is a naturally occurring organic compound widely used in the biomedical and pharmaceutical industries. Its unique chemical properties, such as its ability to act as a chelating agent and its role in the Krebs cycle, make it indispensable in drug formulation and metabolic studies. Researchers have extensively studied its antioxidant and anti-inflammatory effects, which are crucial in developing treatments for chronic diseases like diabetes and cardiovascular disorders. In drug delivery systems, citric acid enhances the solubility and bioavailability of poorly water-soluble drugs, making it a key component in nanomedicine and targeted therapies. Its safety profile and biodegradability further contribute to its popularity in biocompatible medical devices and implants.
Citric Acid (77-92-9) in Drug Formulation and Delivery Systems
The use of citric acid (77-92-9) in drug formulation has gained significant attention due to its ability to improve drug stability and efficacy. In oral and injectable formulations, it serves as a pH adjuster and buffering agent, ensuring optimal drug absorption. Recent advancements in nanotechnology have leveraged citric acid to create polymeric nanoparticles for controlled drug release, particularly in cancer therapeutics. Its role in biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) has revolutionized implantable drug delivery systems, offering sustained release over weeks or months. Additionally, citric acid's metal-chelating properties are exploited in treatments for heavy metal poisoning, aligning with the growing demand for detoxification therapies.
Citric Acid (77-92-9) and Its Role in Metabolic Disorder Research
Metabolic disorders such as obesity and type 2 diabetes are a global health concern, and citric acid (77-92-9) has emerged as a focal point in related research. As an intermediate in the Krebs cycle, it plays a critical role in cellular energy production, making it a target for modulating metabolic pathways. Studies have shown that citric acid supplementation can improve insulin sensitivity and reduce oxidative stress in diabetic models. Its potential as a natural therapeutic agent is being explored in nutraceuticals and functional foods aimed at metabolic syndrome management. Furthermore, its synergy with other bioactive compounds, such as polyphenols, enhances its efficacy in mitochondrial function restoration, a hot topic in anti-aging research.
Safety and Regulatory Aspects of Citric Acid (77-92-9) in Pharmaceuticals
The safety of citric acid (77-92-9) in pharmaceutical applications is well-documented, with approvals from major regulatory bodies like the FDA and EMA. Its GRAS (Generally Recognized as Safe) status underscores its suitability for use in oral, topical, and parenteral products. However, ongoing research addresses potential allergenic reactions in sensitive individuals, particularly in topical formulations. Regulatory guidelines emphasize strict quality control to avoid contamination during synthesis, especially for high-purity citric acid used in injectables. The compound's environmental impact is also scrutinized, with efforts to promote green synthesis methods using microbial fermentation, aligning with sustainable pharmaceutical practices.
Future Trends: Citric Acid (77-92-9) in Personalized Medicine and Biotech
The future of citric acid (77-92-9) lies in its integration with personalized medicine and biotechnology. Advances in 3D bioprinting utilize citric acid-based hydrogels to create patient-specific tissue scaffolds for regenerative medicine. In diagnostics, its derivatives are being developed as contrast agents for imaging techniques. The rise of bioengineered probiotics also highlights citric acid's role in gut microbiome modulation, a frontier in precision health. As the demand for non-toxic excipients grows, citric acid's versatility ensures its prominence in next-generation therapeutics, from gene delivery systems to wearable drug monitors.
77-92-9 (Citric acid) Prodotti correlati
- 23944-50-5((2ES, 3SR)-2, 3-Dihydroxy-2-isopropylbutanoic acid)
- 77156-32-2((1xi,2S)-2-hydroxy-2-(1-methylpropyl)butanedioic acid)
- 98574-40-4(Pentanedioic acid, 2,4-dihydroxy-2-(hydroxymethyl)-)
- 54324-52-6(2, 3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid)
- 469-09-0(D-2-C-(Hydroxymethyl)ribonic acid)
- 466-18-2(rac-Viridifloric Acid)
- 64937-23-1((-)-Decylcitronensaeure)
- 64937-21-9((-)-Decylcitronensaeure)
- 507-71-1(2, 3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid)
- 929557-05-1(Butanedioic acid, 2-hydroxy-3-methyl-2-(1-methylethyl)-)